molecular formula C20H15ClN4O2 B2776731 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide CAS No. 862810-84-2

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

Cat. No.: B2776731
CAS No.: 862810-84-2
M. Wt: 378.82
InChI Key: FDSFOSXEOJLFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of this compound is glutamine synthetase (MtGS) . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is essential for protein synthesis and other vital cellular processes.

Mode of Action

The compound interacts with its target, the glutamine synthetase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of glutamine. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of glutamine synthetase affects the glutamine biosynthesis pathway . This disruption can have downstream effects on various cellular processes that depend on glutamine, such as protein synthesis. The exact details of these effects are subject to ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a palladium-catalyzed coupling reaction (Suzuki reaction) to integrate the pyrimidine ring . Another approach involves the Vilsmeier-Haack reaction to form the aldehyde intermediate, which is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form functionalized derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFOSXEOJLFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.